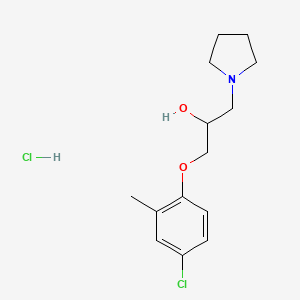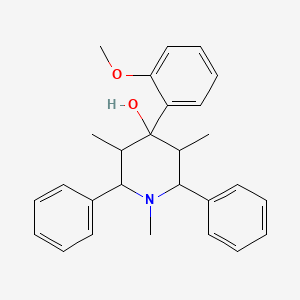![molecular formula C15H22INO6 B5162032 N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as IPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPPA is a selective agonist for the β3-adrenergic receptor, which is involved in various physiological processes such as thermogenesis, lipolysis, and glucose homeostasis.
Mécanisme D'action
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic AMP, which triggers a cascade of intracellular signaling events that result in increased thermogenesis, lipolysis, and glucose uptake.
Biochemical and Physiological Effects:
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure by promoting thermogenesis in brown adipose tissue, which is a specialized type of fat tissue that generates heat by burning fat. N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate also enhances lipolysis, which is the breakdown of stored fat into free fatty acids and glycerol, and improves glucose uptake in skeletal muscle and adipose tissue. These effects contribute to the reduction of body weight and fat mass and improvement of glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments, including its high selectivity for the β3-adrenergic receptor, which reduces off-target effects, and its ability to activate the receptor at low concentrations. However, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, such as its relatively low potency compared to other β3-adrenergic receptor agonists and its instability in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is the development of more potent and stable analogs of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate that can be used for therapeutic applications. Another area of research is the investigation of the role of β3-adrenergic receptor activation in other physiological processes, such as insulin secretion and inflammation. Finally, the potential use of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other drugs for the treatment of metabolic disorders warrants further investigation.
Méthodes De Synthèse
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a multi-step process involving the reaction of 2-iodophenol with ethylene oxide, followed by reaction with 2-chloroethylamine hydrochloride and isopropylamine. The final product is obtained by crystallization from oxalic acid.
Applications De Recherche Scientifique
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been studied for its potential therapeutic applications in various areas such as obesity, diabetes, and cardiovascular diseases. In animal studies, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure, reduce body weight and fat mass, improve glucose tolerance, and lower blood pressure.
Propriétés
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPAQUYCMWYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)

![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)